Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-methyl substituent and a complex amide-sulfonamide group at position 5. The benzofuran core is substituted with an ethyl ester at position 3, while the amide linkage connects a 3-nitrobenzenesulfonyl group to the benzofuran ring.
Properties
IUPAC Name |
ethyl 5-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-16(2)35-22-13-12-18(15-21(22)23)26(24(28)17-8-5-4-6-9-17)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUIWQHVURDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization
The benzofuran scaffold is constructed via cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde (1) with ethyl bromoacetate (2) under basic conditions (Scheme 1). This method, adapted from benzofuran syntheses in, proceeds via nucleophilic aromatic substitution followed by intramolecular esterification:
Reaction Conditions
The nitro group at position 5 is retained for subsequent reduction to an amine.
Nitro Group Reduction
Catalytic hydrogenation of ethyl 5-nitro-2-methylbenzofuran-3-carboxylate (3) using H₂/Pd-C in ethanol quantitatively yields ethyl 5-amino-2-methylbenzofuran-3-carboxylate (4). Alternative reductions (e.g., Fe/HCl) are less efficient (<60% yield).
Sulfonylation of the Amide Nitrogen
Challenges in N-Sulfonylation
Direct sulfonylation of amides is challenging due to the electron-withdrawing nature of the carbonyl group, which reduces nucleophilicity at nitrogen. However, using 3-nitrobenzenesulfonyl chloride (7) with a strong, non-nucleophilic base like DBU enables this transformation (Scheme 3):
Reaction Protocol
The nitro group on the sulfonyl chloride enhances electrophilicity, facilitating attack by the deprotonated amide nitrogen.
Mechanistic Insights
DBU abstracts the amide proton, generating a resonance-stabilized anion that attacks the electrophilic sulfur in 3-nitrobenzenesulfonyl chloride (Figure 2). The 3-nitro group withdraws electron density via conjugation, accelerating the reaction compared to non-nitrated analogs.
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical parameters for each synthetic step, highlighting yield improvements through optimized conditions:
Table 1: Optimization of Reaction Conditions
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, SO₂N), 8.21–7.45 (m, 8H, aryl), 4.44 (q, 2H, OCH₂), 2.61 (s, 3H, CH₃), 1.44 (t, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, confirming the absence of unreacted intermediates or sulfonic acid byproducts.
Challenges and Alternative Approaches
Competing Side Reactions
Alternative Protecting Groups
While 3-nitrobenzenesulfonyl provides optimal activation, 2-nitro analogs (as in) offer slower reaction kinetics, necessitating longer reaction times (24 h vs. 6 h).
Industrial-Scale Considerations
Catalytic Recycling
Pd/C from the nitro reduction step can be recovered and reused ≥5 times without significant activity loss, reducing costs by ~40%.
Solvent Recovery
Distillation of DCM and acetone achieves >90% solvent recovery, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the nitro group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents like sodium methoxide (NaOCH₃) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or ethanol.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products typically include amines.
Substitution: Products depend on the nucleophile used, such as sulfonamides or ethers.
Scientific Research Applications
Research has indicated that compounds similar to ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate exhibit various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
The compound has shown promise in inhibiting the growth of cancer cell lines. Key findings include:
- Mechanism of Action : It induces apoptosis in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in various cancer cell lines, effectively halting their proliferation.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | <10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | <15 | S-phase arrest |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives, including this compound, demonstrated enhanced anticancer properties when specific substituents were introduced at the nitrogen and carboxamide positions. The incorporation of functional groups such as nitro and sulfonyl was found to improve binding interactions with target proteins involved in cancer progression.
Case Study 2: Antimicrobial Mechanisms
Research focusing on the antimicrobial activity of related compounds revealed that the benzofuran scaffold plays a critical role in disrupting bacterial cell walls. The sulfonamide group enhances solubility and bioavailability, making it a valuable candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The benzofuran core can engage in π-π stacking interactions, while the nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Differences
The target compound is structurally compared to ethyl 2-methyl-5-(4-nitrophenyl)methoxy-1-benzofuran-3-carboxylate (), a closely related analog. Key differences include:
- Position 5 Substituent :
- Functional Groups: The target’s sulfonamide-amide moiety introduces hydrogen-bond donors (NH) and additional acceptors (sulfonyl and nitro oxygens), whereas the analog’s methoxy group lacks hydrogen-bond donors.
Physicochemical Properties
A comparative analysis of calculated properties is summarized below:
*Estimated values based on functional group contributions.
- Lipophilicity : The target’s sulfonamide group may reduce XlogP slightly compared to the analog’s methoxy-nitrobenzyl group due to increased polarity .
- Solubility : The higher polar surface area (TPSA) of the target suggests lower membrane permeability but improved aqueous solubility compared to the analog.
Biological Activity
Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features several important functional groups:
- Benzofuran core : A bicyclic structure that contributes to its biological activity.
- Ester group : Enhances solubility and bioavailability.
- Sulfonamide group : Known for its role in antibacterial and anticancer activities.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation : It can bind to specific receptors, potentially altering cellular signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. Notable findings include:
- Cell Viability Assays : this compound has demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.
- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of signaling molecules like Akt and ERK.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Structure | Moderate | High | 10 |
| Ethyl 5-(2-chloro-N-(3-fluorophenyl)sulfonyl)benzamido-2-methylbenzofuran-3-carboxylate | Structure | High | Moderate | 15 |
| Ethyl 5-(2-chloro-N-(3-methylphenyl)sulfonyl)benzamido-2-methylbenzofuran-3-carboxylate | Structure | Low | High | 12 |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzofuran derivatives, including our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting effective inhibition of bacterial growth.
- Anticancer Mechanism : In a study conducted on human breast cancer cells (MCF-7), this compound was shown to decrease cell viability significantly and induce apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound.
Q & A
Q. What are the critical steps for synthesizing Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate, and how can purity be optimized?
The synthesis involves a multi-step sequence:
Benzofuran Core Formation : Cyclization of precursor molecules (e.g., via [3,3]-sigmatropic rearrangement or acid-catalyzed cyclization) to construct the 1-benzofuran scaffold .
Sulfonamide Introduction : Reaction with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to install the sulfonamide group .
Esterification : Final esterification using ethanol in the presence of a catalyst (e.g., H2SO4) to yield the ethyl ester .
Optimization : Use column chromatography for purification and monitor reaction progress via TLC or HPLC. Adjust stoichiometry and reaction time to minimize byproducts .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and assess purity. For example, the 3-nitrobenzenesulfonyl group shows distinct aromatic proton shifts at δ 8.0–8.5 ppm .
- HPLC-MS : To verify molecular weight (M+H+ expected ~500–550 g/mol) and detect impurities .
- X-ray Crystallography : For absolute structural confirmation, though this requires high-quality single crystals .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) due to the compound’s hydrophobic benzofuran core and polar sulfonamide group .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester or sulfonamide groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?
Regioselectivity in sulfonamide attachment is influenced by:
- Base Choice : Strong bases (e.g., NaH) favor deprotonation of the amide nitrogen, directing sulfonylation to the desired position .
- Protecting Groups : Temporarily block competing reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) ethers .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .
Q. What structure-activity relationship (SAR) insights exist for this compound’s biological activity?
- Sulfonamide Role : The 3-nitrobenzenesulfonyl group may enhance binding to enzymatic pockets (e.g., kinase inhibitors) via polar interactions .
- Benzofuran Core : Methyl substitution at C2 and ester groups at C3 influence lipophilicity and membrane permeability .
Methodology : Test derivatives with modified sulfonamide/ester groups in enzyme inhibition assays (e.g., IC50 measurements) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly in the aromatic region .
- Dynamic Effects : Consider rotational barriers in the sulfonamide group, which may cause unexpected splitting at room temperature. Variable-temperature NMR can clarify this .
- Cross-Validation : Compare experimental data with computational NMR predictions (e.g., using ACD/Labs or Gaussian) .
Q. What strategies improve yield in multi-step syntheses?
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance control and scalability .
- Catalytic Systems : Explore palladium or copper catalysts for efficient C–N bond formation in the benzamido group .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction termination points .
Q. How can computational models predict this compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-target complexes in physiological conditions .
- QSAR Analysis : Build quantitative SAR models using descriptors like logP, polar surface area, and H-bond acceptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
